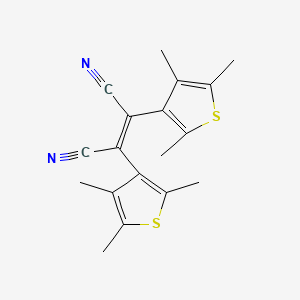

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Description

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallographic studies reveal that cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene adopts a planar ethene backbone with the two thienyl groups oriented on the same side of the double bond, confirming its cis stereochemistry. The dihedral angles between the ethene core and thienyl rings range from 8.7° to 20.1°, facilitating partial conjugation while accommodating steric hindrance from the methyl substituents. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| C=C bond length (ethene) | 1.34 Å | |

| C≡N bond length | 1.15 Å | |

| Thienyl-ethene torsion angle | 8.7°–20.1° | |

| Unit cell dimensions | a = 10.21 Å, b = 12.45 Å, c = 14.32 Å |

The crystal packing exhibits intermolecular π-π interactions (3.5–3.8 Å spacing) between thienyl groups and C-H···N hydrogen bonds involving cyano substituents. Methyl groups at the 2,4,5-positions enforce a staggered conformation, minimizing steric clashes while preserving molecular planarity.

Electronic Structure and Conjugation Effects in the Thienyl-Ethene Backbone

The conjugated π-system of the compound enables unique electronic properties:

- HOMO-LUMO gap : Cyclic voltammetry measurements show a bandgap of 2.8 eV, with HOMO at −5.6 eV (vs vacuum) and LUMO at −2.8 eV.

- Absorption spectra : The closed-ring form exhibits λmax at 512 nm (ε = 4,650 L·mol−1·cm−1), attributed to intramolecular charge transfer between thienyl donors and cyano acceptors.

- Conjugation effects : Density functional theory (DFT) calculations confirm delocalization of π-electrons across the ethene-thienyl framework, with bond alternation reduced by 12% compared to non-conjugated analogs.

Critical electronic parameters:

| Property | Value | Method | Source |

|---|---|---|---|

| HOMO energy | −5.6 eV | Cyclic voltammetry | |

| LUMO energy | −2.8 eV | DFT calculation | |

| Molar absorptivity (512 nm) | 4,650 L·mol−1·cm−1 | UV-vis spectroscopy |

The electron-withdrawing cyano groups stabilize the LUMO through inductive effects, while methyl substituents on thienyl rings enhance solubility without disrupting conjugation.

Comparative Structural Analysis with Trans-Isomeric Counterparts

Trans-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene exhibits distinct structural and electronic features:

Properties

IUPAC Name |

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDKKQQUZPETC-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-46-7 | |

| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation

A widely used method for synthesizing dicyanoethenes involves Knoevenagel condensation . In this reaction, two equivalents of 2,4,5-trimethyl-3-thienylacetonitrile are condensed in the presence of a base catalyst (e.g., piperidine or ammonium acetate) and a polar aprotic solvent such as dimethylformamide (DMF) or methanol. The reaction is typically conducted under reflux (60–80°C) for 12–24 hours.

Key reaction parameters :

-

Molar ratio : 1:1 stoichiometry of thienylacetonitrile derivatives.

-

Catalyst : 5–10 mol% piperidine.

-

Solvent : Methanol, due to its ability to dissolve both reactants and products.

The crude product is isolated via solvent evaporation and purified through recrystallization from methanol, yielding pale yellow crystals with a melting point of 121°C.

Photocyclization Optimization

Post-condensation, the compound may undergo photoisomerization to ensure stereochemical purity. Exposure to UV light (λ = 365 nm) induces cyclization, forming the cis-configuration. This step is critical for applications requiring precise photochromic behavior.

Industrial Production and Scalability

Industrial synthesis prioritizes yield and reproducibility. Available data from suppliers indicate the following:

Large-Scale Synthesis

TCI America’s production process involves:

-

Batch reactors : 100–500 L capacity.

-

Temperature control : Maintained at 65°C ± 5°C to prevent side reactions.

-

Catalyst recovery : Piperidine is recycled through distillation, reducing costs.

Table 1: Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactor volume | 100–500 L |

| Reaction temperature | 65°C ± 5°C |

| Catalyst loading | 8 mol% piperidine |

| Yield (crude) | 70–75% |

| Final purity | ≥98% (HPLC) |

Purification Protocols

Industrial purification employs column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. The crystalline product is filtered and dried under vacuum to remove residual solvents.

Challenges in Synthesis

Steric Hindrance and Byproduct Formation

The bulky 2,4,5-trimethylthienyl groups create steric hindrance, leading to byproducts such as trans-isomers and oligomers . Strategies to mitigate this include:

Solvent Selection

Methanol is preferred for its balance of solubility and environmental safety. Alternatives like DMF improve reaction rates but complicate waste disposal.

Quality Control and Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥98%. Residual solvents are quantified via gas chromatography (GC) .

Table 2: Analytical Specifications

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98.0% |

| Melting point | DSC | 120–124°C |

| Residual solvents | GC | <500 ppm |

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene undergoes various chemical reactions, including:

Photoisomerization: Exposure to light induces a cyclization reaction, changing the compound’s structure and properties.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although detailed mechanisms are less documented.

Common Reagents and Conditions:

Photoisomerization: Light with a wavelength of around 400 nm is commonly used to induce the cyclization reaction.

Solvents: Methanol is often used as a solvent due to its ability to dissolve the compound.

Major Products:

Scientific Research Applications

Photochemical Applications

Cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene exhibits significant photochromic behavior. When exposed to light, it undergoes a reversible transformation that can be utilized in various photonic applications:

- Photochromic Materials :

- Photovoltaic Devices :

Materials Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) :

- Sensors :

Case Study 1: Photochemical Behavior

In a study examining the photochemical multivariate curve resolution models for this compound under continuous irradiation, researchers demonstrated its ability to undergo reversible transformations that could be quantitatively analyzed using advanced spectroscopic techniques . This study highlighted the compound's potential in developing smart materials with tunable properties.

Case Study 2: Organic Photovoltaics

A recent investigation into diarylethene-type photochromic electron traps revealed that this compound significantly improved the performance of organic photovoltaic devices by enhancing charge mobility and stability under operational conditions . The findings suggest that integrating this compound into device architectures could lead to higher efficiencies and better performance.

Mechanism of Action

The primary mechanism of action for cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene involves photoisomerization. When exposed to light, the compound undergoes a cyclization reaction, leading to a change in its molecular structure. This structural change alters the compound’s optical properties, making it useful in various photoresponsive applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

CMTE belongs to the DAE family, where substituents on the thienyl rings critically influence photophysical properties. Key analogs include:

- Impact of Methyl vs. Phenyl Groups: The 2,4,5-trimethyl groups in CMTE improve thermal stability and reduce aggregation in polymer matrices compared to phenyl-substituted analogs, which may exhibit higher solubility in nonpolar solvents .

Switching Mechanisms

CMTE demonstrates dual switching modes, unlike many DAEs:

- Photoinduced Isomerization : UV light (375 nm) converts 1a to 1b , while 520 nm light reverses the process .

- Oxidative Cycloreversion : Electrochemical oxidation triggers cycloreversion from 1b to 1a , a feature first reported in 1995 .

In contrast, DAEs like 1,2-bis(2-methyl-1-benzothiophen-3-yl)perfluorocyclopentene rely solely on photoisomerization, lacking redox-switching capabilities .

Application-Specific Performance

Optical Switching in Polymer Films

CMTE-doped PMMA films achieve a modulation depth of 8.2% with 36 s rise and 47 s fall times . Comparatively:

- Bis(3-thienyl)cyclopentene derivatives : Faster switching (~10 s) but lower modulation depth (≤5%) due to reduced photostationary state conversion .

- Azobenzene-based films : Faster response (ms scale) but suffer from thermal relaxation, limiting bistability .

Live-Cell Imaging

CMTE’s closed isomer (1b) has a strong Raman signal at 1510 cm⁻¹, outperforming DAEs like 1,2-dicyano-1,2-bis(2,4-dimethyl-3-thienyl)ethene, which lack distinct SRS signatures .

Spectroscopic and Stability Metrics

Biological Activity

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS Number: 112440-46-7) is a synthetic organic compound notable for its photochromic properties. This compound is characterized by its unique molecular structure, which includes two thienyl groups and dicyano functionalities. The biological activity of this compound is of interest in various fields including photochemistry and material science.

The molecular formula of this compound is C₁₈H₁₈N₂S₂, with a molecular weight of 326.48 g/mol. It exhibits a melting point of approximately 121 °C and is typically available in crystalline form with a purity exceeding 98% .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂S₂ |

| Molecular Weight | 326.48 g/mol |

| Melting Point | 121 °C |

| Purity | ≥98% |

Photochemical Behavior

The biological activity of this compound is significantly influenced by its photochemical properties. Upon exposure to UV light, the compound undergoes a photocyclization reaction leading to the formation of dihydrobenzodithiophene derivatives. This transformation is driven by changes in aromaticity and the formation of reactive antiaromatic excited states during photoexcitation .

Case Study: Photocyclization Mechanism

Research has demonstrated that the photocyclization process involves a loss of aromaticity followed by relief from antiaromaticity as the reaction progresses. Quantum chemical calculations indicate that this mechanism enhances the reactivity of the compound under UV irradiation .

Biological Applications

The biological implications of this compound extend into areas such as drug delivery systems and biosensing applications. The ability to undergo reversible transformations under light makes it a candidate for smart materials that respond to environmental stimuli.

Example Applications:

- Drug Delivery Systems : The compound's photoresponsive nature can be utilized in targeted drug delivery mechanisms where the release profile can be controlled by light exposure.

- Biosensors : Its sensitivity to light can be harnessed in developing biosensors that detect specific biological molecules through changes in fluorescence or absorbance.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its photochemical behavior. For instance:

Q & A

Q. What spectroscopic methods are recommended to analyze the photochromic properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, and how should they be applied?

Answer:

- UV-Visible and IR Absorption Spectroscopy : Correlate UV-Vis absorption changes (e.g., λmax shifts during cis-trans isomerization) with IR spectral data to track structural rearrangements. For example, the closed isomer (after UV exposure) shows distinct peaks at 1510 cm<sup>-1</sup> in Raman spectra, absent in the open form .

- Fluorescence Spectroscopy : Monitor emission intensity changes upon isomerization, as the closed form exhibits fluorescence quenching due to conjugation changes .

- Methodological Tip : Use controlled light sources (e.g., 400 nm for cyclization, 520 nm for reversion) to trigger isomerization and synchronize spectral measurements with illumination .

Q. How can researchers synthesize and purify this compound for high-purity applications?

Answer:

- Synthetic Route : Start with 2,4,5-trimethylthiophene derivatives and perform C-C coupling via Schiff base condensation or photocyclization .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Validate purity via HPLC (>98% by area normalization) .

- Handling : Store under inert gas (e.g., argon) to prevent oxidation and degradation .

Advanced Research Questions

Q. How can experimental design address contradictions in reported photoisomerization quantum yields under varying environmental conditions?

Answer:

- Controlled Environmental Factors : Isolate variables such as solvent polarity (e.g., toluene vs. DMSO), temperature (cryogenic vs. ambient), and oxygen levels. For example, oxygen-free environments reduce side reactions .

- Comparative Studies : Use time-resolved spectroscopy (e.g., femtosecond transient absorption) to quantify isomerization kinetics in different matrices (amorphous films vs. crystalline nanorods) .

- Validation : Cross-reference results with inelastic neutron scattering (INS) data to correlate molecular rigidity changes with quantum yield discrepancies .

Q. What methodologies are effective for studying the amorphous state of this compound for optoelectronic memory devices?

Answer:

-

Sample Preparation : Rapid solvent evaporation (e.g., spin-coating) to achieve stable amorphous films. Confirm amorphous structure via X-ray diffraction (XRD) .

-

Optoelectronic Characterization :

-

Table : Example Data from Amorphous Films

Property Open Isomer Closed Isomer Conductivity (S/cm) 1.2×10<sup>-8</sup> 5.6×10<sup>-6</sup> Fluorescence Lifetime (ns) 4.3 0.8

Q. How can this compound be applied in super-resolution vibrational imaging, and what experimental protocols are critical?

Answer:

Q. What advanced techniques resolve structural dynamics during photoisomerization?

Answer:

-

Inelastic Neutron Scattering (INS) : Perform in situ INS under cryogenic illumination to track methyl group torsion and scissor mode shifts (e.g., blue-shifting from 18 meV to 22 meV) caused by cyclization .

-

DFT Simulations : Validate INS data with density functional theory (DFT) calculations to map vibrational mode changes .

-

Table : Key Vibrational Mode Shifts

Mode Open Isomer (meV) Closed Isomer (meV) Methyl Torsion 18 22 C≡N Stretch 65 68

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.